4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal

Carbohydrate Chemistry Protecting Group Strategy Silyl Ethers

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal (CAS 308103-44-8) is a highly engineered D-glucal derivative featuring a dual orthogonal protection strategy. It incorporates robust tert-butyldiphenylsilyl (TBDPS) ethers at the O-3 and O-6 positions to block hydroxyl groups, while a strategically placed acetyl group caps the O-4 position.

Molecular Formula C40H48O5Si2
Molecular Weight 665.0 g/mol
Cat. No. B3258711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal
Molecular FormulaC40H48O5Si2
Molecular Weight665.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C
InChIInChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3/t36-,37-,38+/m1/s1
InChIKeyZMHSQCDYRJMLIO-IZNNDHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal (CAS 308103-44-8): A Key Building Block for Advanced Glycosylation


4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal (CAS 308103-44-8) is a highly engineered D-glucal derivative featuring a dual orthogonal protection strategy . It incorporates robust tert-butyldiphenylsilyl (TBDPS) ethers at the O-3 and O-6 positions to block hydroxyl groups, while a strategically placed acetyl group caps the O-4 position [1]. This specific arrangement creates a well-defined glycosyl donor or acceptor intermediate with a molecular formula of C40H48O5Si2 and a molecular weight of 664.98 g/mol . The compound is distinguished by its precisely controlled reactivity, a result of the steric bulk and electronic properties of the TBDPS groups combined with the electron-withdrawing and labile nature of the O-4 acetate, making it an essential tool in the convergent synthesis of complex oligosaccharides and glycoconjugates .

Why Substituting 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal with Similar Silyl-Protected Glycals Fails


The precise combination of protecting groups on 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal (TBDPS at O-3 and O-6, Acetyl at O-4) defines a unique reactivity and selectivity profile that is not replicated by close analogs . Replacing the bulky, acid-stable TBDPS groups with smaller and more labile TBDMS (tert-butyldimethylsilyl) ethers introduces instability under acidic reaction conditions, leading to premature deprotection and the formation of unwanted byproducts . Similarly, the absence of the 4-O-acetyl group, as seen in the simple 3,6-di-O-TBDPS-D-glucal analog, removes a critical electronic and steric modulator that controls anomeric selectivity and minimizes competing oxidation pathways during glycosylation events [1]. Furthermore, peracetylated glucals lack the orthogonal stability of the TBDPS groups, forcing a single, non-selective deprotection strategy that limits the ability to perform complex, multi-step oligosaccharide syntheses where the timing of hydroxyl group unveiling is paramount .

Quantitative Evidence for the Differentiated Performance of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal


Acid Stability Superiority Over TBDMS-Protected Analogs

When compared directly to the 4-O-Acetyl-3,6-di-O-TBDMS-D-glucal analog, the TBDPS protecting groups on this compound confer approximately 100-fold greater stability under acidic hydrolysis conditions . This differential stability allows the target compound to endure synthetic steps involving acidic reagents or environments that would otherwise cleave the TBDMS group and lead to unwanted side reactions or yield loss .

Carbohydrate Chemistry Protecting Group Strategy Silyl Ethers

Anomeric Stereoselectivity Control via 4-O-Acetyl Group

In Rh2(OAc)4-catalyzed amidoglycosylation of glucal 3-carbamates, a substrate bearing a 4-O-acetyl group (analogous to the target compound) exhibited excellent anomeric selectivity, yielding exclusively the α-anomer in CH2Cl2 solvent [1]. This selectivity is superior to that observed with dibenzyl-protected or disilyl-protected (e.g., TBDPS) carbamates, which show reduced or mixed anomeric ratios [2].

Glycosylation Stereoselectivity Amidoglycosylation

Reduction of Competing C3-Oxidation Byproducts

The presence of a single electron-withdrawing group at the O-4 position, such as an acetyl group, significantly improves chemoselectivity in amidoglycosylation reactions [1]. Studies show that a substrate with a 4-O-acetyl group generates considerably fewer C3-H-oxidized byproducts (e.g., compound 8) compared to a dibenzyl-protected analog, thereby increasing the yield of the desired amidoglycosylation product [2].

Chemoselectivity Amidoglycosylation Byproduct Suppression

Orthogonal Protection Enabling Sequential Deprotection

This compound's value is demonstrated by its established use as an 'important building block for both solution- and solid-phase synthesis of oligosaccharides' . This utility stems from its orthogonal protecting groups: the TBDPS groups can be selectively removed using fluoride sources (e.g., TBAF or HF·pyridine) under non-acidic conditions, while the O-4 acetate can be selectively cleaved under mild basic or enzymatic conditions without affecting the acid-stable silyl ethers [1].

Oligosaccharide Synthesis Orthogonal Protection Solid-Phase Synthesis

Enhanced Crystallinity for Simplified Purification

The incorporation of two large TBDPS groups significantly increases the molecular weight (664.98 g/mol) and lipophilicity (LogP ~14) of the glucal core . This often results in the target compound existing as a solid at room temperature with a high propensity for crystallization, a trait that facilitates purification by simple trituration or recrystallization, bypassing the need for extensive and time-consuming chromatography .

Purification Solid-Phase Synthesis Workup

Consistent Optical Purity and Supplier Specifications

Commercially, this compound is supplied with well-defined analytical specifications that ensure reproducibility in sensitive synthetic applications. Key specifications include a minimum purity of 95-98% (HPLC) and a specific optical rotation of [α]25/D +7° (c = 1.5 in chloroform), providing a robust metric for verifying compound identity and enantiomeric purity upon receipt .

Quality Control Procurement Analytical Chemistry

Primary Application Scenarios for 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal Derived from Performance Evidence


Synthesis of Complex, Acid-Sensitive Oligosaccharides Requiring High Anomeric Purity

This compound is ideally suited as a glycosyl donor or acceptor in the multi-step synthesis of complex glycans where high α-anomeric stereocontrol is required [1]. Its 4-O-acetyl group, as demonstrated in amidoglycosylation models, promotes excellent α-selectivity (>20:1) while its TBDPS groups provide robust protection against acidic conditions that might otherwise degrade the molecule or other sensitive functionalities in the growing oligosaccharide chain . This orthogonal stability profile allows for a convergent synthetic strategy where the target glucal can be carried through multiple steps before its hydroxyls are selectively unmasked at the optimal moment.

Solid-Phase Oligosaccharide Synthesis (SPOS)

The compound is specifically cited as an 'important building block for solid-phase synthesis' due to its orthogonal protecting groups [1]. In SPOS, the high acid-stability of the TBDPS groups allows for the use of acidic cleavage reagents to release the growing oligosaccharide from the resin without prematurely deprotecting the glucal unit. Furthermore, the compound's tendency to crystallize aids in purification prior to use, a crucial advantage when preparing high-purity building blocks for automated synthesizers where impurities can dramatically reduce coupling efficiency and final yield .

Chemoselective Amidoglycosylation for 2-Amino Sugar Construction

The 4-O-acetyl group's electron-withdrawing nature makes this compound a superior choice for chemoselective transformations like amidoglycosylation, where it significantly suppresses unwanted C3-oxidation byproducts compared to alkyl-protected analogs [1]. This property is particularly valuable in the synthesis of 2-amino sugars such as N-acetylmannosamine (ManNAc) and 2-allosamine, which are key components of sialic acid biosynthesis precursors and potent chitinase inhibitors, respectively . Using this building block can therefore lead to higher yields of these biologically relevant targets with fewer purification steps.

Preparation of Stable, Pre-Activated Glycosyl Donors for Automated Platforms

The compound's combination of TBDPS and acetyl groups creates a shelf-stable intermediate that can be stored and then activated under specific, controlled conditions. The high acid stability of TBDPS (approximately 100x more stable than TBDMS) means this compound can be used in automated synthetic platforms where the reaction sequence might involve transient acidic environments [1]. Its well-defined analytical specifications, including a specific optical rotation of [α]25/D +7°, provide a reliable quality control benchmark, ensuring batch-to-batch consistency and reproducible performance in automated or high-throughput synthesis workflows .

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